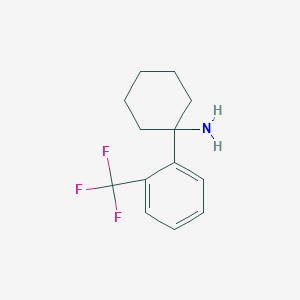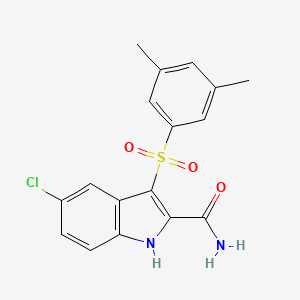
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is a heterocyclic compound that features both indole and pyrazole moieties. Indole derivatives are known for their significant biological activities, including anticancer, antimicrobial, and anti-inflammatory properties . Pyrazole derivatives also exhibit a wide range of biological activities, making this compound of interest in various fields of scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid typically involves the construction of the indole and pyrazole rings followed by their coupling. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, the indole ring can be synthesized through Fischer indole synthesis, while the pyrazole ring can be formed via the reaction of hydrazines with 1,3-diketones .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the indole and pyrazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The indole moiety can interact with various enzymes and receptors, modulating their activity. The pyrazole ring can also bind to specific proteins, influencing their function. These interactions can lead to the compound’s observed biological effects, such as inhibition of cancer cell growth or antimicrobial activity .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(1H-indol-3-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-(1H-indol-5-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
- 3-(1H-indol-2-yl)-1-methyl-1H-pyrazole-5-carboxylic acid
Uniqueness
3-(1H-indol-7-yl)-1-methyl-1H-pyrazole-5-carboxylic acid is unique due to the specific positioning of the indole and pyrazole rings, which can influence its biological activity and chemical reactivity. This unique structure may result in distinct interactions with molecular targets, leading to different biological effects compared to similar compounds .
Eigenschaften
Molekularformel |
C13H11N3O2 |
|---|---|
Molekulargewicht |
241.24 g/mol |
IUPAC-Name |
5-(1H-indol-7-yl)-2-methylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C13H11N3O2/c1-16-11(13(17)18)7-10(15-16)9-4-2-3-8-5-6-14-12(8)9/h2-7,14H,1H3,(H,17,18) |
InChI-Schlüssel |
IBPJVSRWEJSQDQ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=CC(=N1)C2=CC=CC3=C2NC=C3)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



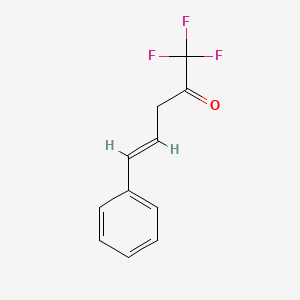
![(2S,4S)-1-[(2S)-2-[[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]acetyl]amino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B13599734.png)
![tert-Butyl 4-[(1E)-3-hydroxyprop-1-en-1-yl]piperidine-1-carboxylate](/img/structure/B13599739.png)

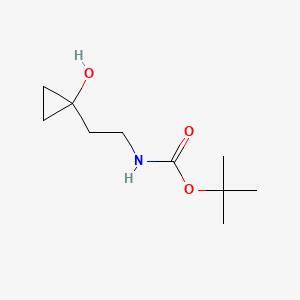
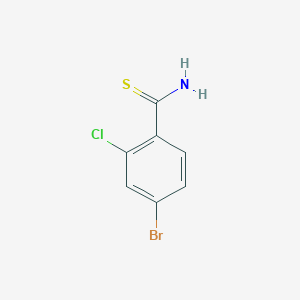
![1-(Bicyclo[2.2.1]heptan-2-ylmethyl)piperazine](/img/structure/B13599766.png)


![2-[(1S,4S)-4-aminocyclopent-2-en-1-yl]aceticacidhydrochloride](/img/structure/B13599772.png)
![3-methyl-5H,6H,7H,8H-imidazo[1,2-a]pyridine-6-carboxylic acid hydrochloride](/img/structure/B13599786.png)
